3-Chloro-2-(chloromethyl)-4-fluoropyridine
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Overview
Description
3-Chloro-2-(chloromethyl)-4-fluoropyridine: is an organic compound belonging to the class of halogenated pyridines. This compound is characterized by the presence of chlorine and fluorine atoms attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses. Its unique structure imparts specific reactivity patterns, making it useful in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(chloromethyl)-4-fluoropyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the chloromethylation of 4-fluoropyridine using formaldehyde and hydrochloric acid, followed by chlorination with thionyl chloride or phosphorus pentachloride. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and safety. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. The scalability of the process is achieved through the careful control of reaction parameters and the use of robust equipment.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing halogen atoms. Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation Reactions: Oxidative transformations can be carried out using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of pyridine N-oxides.
Reduction Reactions: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the removal of halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic medium at elevated temperatures.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Major Products:
Substitution: Formation of various substituted pyridines.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridines.
Scientific Research Applications
Chemistry: 3-Chloro-2-(chloromethyl)-4-fluoropyridine is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound serves as a precursor for the synthesis of bioactive molecules. It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Medicine: The compound is explored for its potential in drug discovery and development. Its derivatives have shown promise as antiviral, antibacterial, and anticancer agents, making it a focus of medicinal chemistry research.
Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. Its unique chemical properties enhance the efficacy and selectivity of these products.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(chloromethyl)-4-fluoropyridine involves its interaction with specific molecular targets. The presence of halogen atoms enhances its binding affinity to enzymes and receptors, leading to the modulation of their activity. The compound can inhibit enzyme function by forming covalent bonds with active site residues or by inducing conformational changes in the protein structure. These interactions disrupt normal biochemical processes, resulting in the desired therapeutic or pesticidal effects.
Comparison with Similar Compounds
- 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride
- 2-Chloro-3-chloromethyl-5,7-dimethylquinoline
- 2-Chloro-3-chloromethyl-6,7-dimethylquinoline
Comparison: Compared to its analogs, 3-Chloro-2-(chloromethyl)-4-fluoropyridine exhibits unique reactivity due to the presence of the fluorine atom. This fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes. Additionally, the fluorine atom can influence the electronic properties of the pyridine ring, leading to distinct reactivity patterns in chemical reactions. These unique features make this compound a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C6H4Cl2FN |
---|---|
Molecular Weight |
180.00 g/mol |
IUPAC Name |
3-chloro-2-(chloromethyl)-4-fluoropyridine |
InChI |
InChI=1S/C6H4Cl2FN/c7-3-5-6(8)4(9)1-2-10-5/h1-2H,3H2 |
InChI Key |
POQVUPWXDBVEOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1F)Cl)CCl |
Origin of Product |
United States |
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